Azido-PEG7-alcohol
Overview
Description
Azido-PEG7-alcohol is a PEG-based PROTAC linker . It contains an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG7-alcohol can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis
The molecular weight of Azido-PEG7-alcohol is 351.4 g/mol and its molecular formula is C14H29N3O7 .Chemical Reactions Analysis
The azide group in Azido-PEG7-alcohol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG7-alcohol is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Bioconjugation and Click Chemistry
Scientific Field:
Biochemistry and Chemical Biology
Summary:
Azido-PEG7-alcohol is used in bioconjugation studies due to its dual functionality. The azide group allows for selective reactions with alkynes, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) via Click Chemistry . This versatile method enables the covalent linkage of two distinct biologically active moieties to a single PEG chain.
Experimental Procedure:
Synthesis of Azido-PEG7-alcohol
Click Chemistry Reaction
Results:
Drug Delivery Systems
Scientific Field:
Pharmaceutical Sciences
Summary:
Azido-PEG7-alcohol can be incorporated into drug delivery systems to enhance solubility, stability, and circulation time. It shields nanoparticles from serum proteins, preventing immune system detection and enabling specific tumor targeting via the enhanced permeation and retention (EPR) effect.
Experimental Procedure:
Results:
Imaging Agents
Scientific Field:
Medical Imaging and Radiology
Summary:
Azido-PEG7-alcohol can be functionalized with imaging probes (e.g., fluorophores, radionuclides) for targeted imaging applications.
Experimental Procedure:
Results:
Surface Modification of Nanoparticles
Scientific Field:
Materials Science and Nanotechnology
Summary:
Azido-PEG7-alcohol can modify the surface of nanoparticles, enhancing their stability and biocompatibility.
Experimental Procedure:
Results:
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKCSJOBKMTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG7-alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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